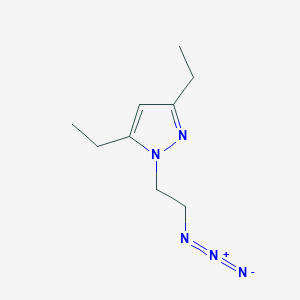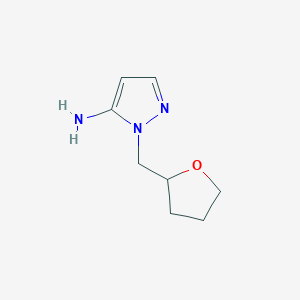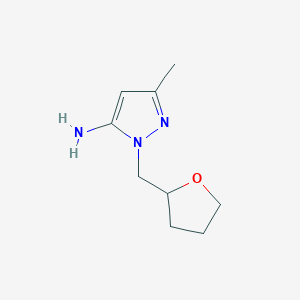![molecular formula C10H15Cl2N3 B1473964 2-シクロプロピル-5,6,7,8-テトラヒドロピリド[4,3-d]ピリミジン二塩酸塩 CAS No. 2098031-12-8](/img/structure/B1473964.png)
2-シクロプロピル-5,6,7,8-テトラヒドロピリド[4,3-d]ピリミジン二塩酸塩
概要
説明
“2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride” is a heterocyclic compound. It has a molecular weight of 211.69 and its empirical formula is C7H9N3 · 2HCl . The IUPAC name for this compound is 2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride .
Molecular Structure Analysis
The InChI code for “2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride” is 1S/C10H13N3.ClH/c1-2-7(1)10-12-6-8-5-11-4-3-9(8)13-10;/h6-7,11H,1-5H2;1H . This code provides a unique representation of the molecule’s structure.
Physical and Chemical Properties Analysis
This compound is a pale yellow solid . It has a melting point of 206-211 °C (decomposition) . It should be stored at temperatures between 0-5°C .
科学的研究の応用
がん研究
この化合物は、mTOR キナーゼと PI3 キナーゼの潜在的な阻害剤として特定されています 。これらのキナーゼは、成長と代謝を調節する細胞シグナル伝達経路において重要であり、その調節不全はしばしば癌に関与しています。これらのキナーゼを阻害することにより、この化合物は腫瘍の成長を研究し、潜在的に新しい癌治療法を開発するために使用できます。
作用機序
Target of Action
Similar compounds have been reported to target extracellular signal-regulated kinases (erks) .
Mode of Action
It’s suggested that similar compounds inhibit erks . Erks are involved in regulating various cellular processes, including proliferation, differentiation, and cell cycle progression. By inhibiting Erks, these compounds could potentially disrupt these processes.
Biochemical Pathways
Given its potential inhibition of erks, it may affect the mapk/erk pathway . This pathway is involved in a variety of cellular processes, including cell growth, differentiation, and survival.
Result of Action
Inhibition of erks could potentially lead to disruption of cellular processes such as cell growth, differentiation, and survival .
Safety and Hazards
The compound has several hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: Call a poison center/doctor if you feel unwell (P301 + P312) .
生化学分析
Biochemical Properties
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as phosphoinositide 3-kinases (PI3Ks) and extracellular signal-regulated kinases (ERKs). These interactions are crucial for modulating cellular signaling pathways. The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting downstream signaling processes .
Cellular Effects
The effects of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis by disrupting the PI3K/AKT and ERK signaling pathways . Additionally, it affects gene expression by altering the transcriptional activity of key regulatory genes involved in cell growth and survival.
Molecular Mechanism
At the molecular level, 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride exerts its effects through specific binding interactions with target biomolecules. It acts as an inhibitor by binding to the active sites of enzymes such as PI3Ks and ERKs, preventing their catalytic activity. This inhibition leads to a cascade of downstream effects, including the suppression of cell proliferation and the induction of apoptosis . The compound also influences gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods or under specific experimental conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, it can induce adverse effects, including toxicity and off-target interactions . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biochemical and cellular outcomes.
Metabolic Pathways
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride is involved in specific metabolic pathways, primarily through its interactions with enzymes such as PI3Ks and ERKs. These interactions influence metabolic flux and metabolite levels within cells. The compound can modulate the activity of key metabolic enzymes, leading to changes in cellular energy production and utilization .
Transport and Distribution
Within cells and tissues, 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular proteins .
Subcellular Localization
The subcellular localization of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target enzymes and proteins. Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites to exert its effects .
特性
IUPAC Name |
2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-2-7(1)10-12-6-8-5-11-4-3-9(8)13-10;;/h6-7,11H,1-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJLNBUPKDPLDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C3CNCCC3=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


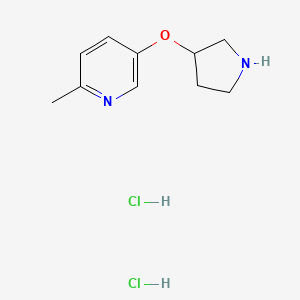
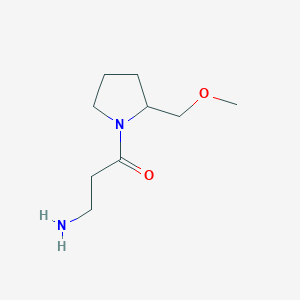
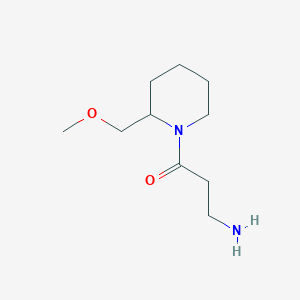



![octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1473896.png)
![2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1473897.png)
![2-cyclopropyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1473898.png)
![4-[2-(Aminooxy)ethoxy]benzonitrile](/img/structure/B1473900.png)

